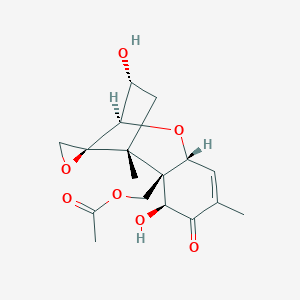![molecular formula C10H20ClN B030734 Clorhidrato de 3-Azaspiro[5.5]undecano CAS No. 1125-01-5](/img/structure/B30734.png)
Clorhidrato de 3-Azaspiro[5.5]undecano
Descripción general
Descripción
3-Azaspiro[5.5]undecane hydrochloride: is a chemical compound with the molecular formula C10H20ClN. It is a spirocyclic compound, meaning it contains a spiro-connected ring system.
Aplicaciones Científicas De Investigación
3-Azaspiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Industry: Utilized in the development of new materials with unique structural properties.
Mecanismo De Acción
Target of Action
The primary target of 3-Azaspiro[5.5]undecane hydrochloride is the Wild Type Influenza A virus M2 (A/M2) . This protein plays a crucial role in the viral life cycle, including virus uncoating and the release of viral RNA into the host cell, making it an attractive target for antiviral drugs .
Mode of Action
3-Azaspiro[5.5]undecane hydrochloride acts as an inhibitor of the A/M2 protein . It binds to the protein, preventing it from carrying out its normal function, which in turn inhibits the replication of the influenza A virus .
Biochemical Pathways
The inhibition of the A/M2 protein disrupts the viral life cycle, preventing the release of viral RNA into the host cell . This halts the production of new virus particles, reducing the spread of the infection .
Result of Action
The result of 3-Azaspiro[5.5]undecane hydrochloride’s action is the inhibition of influenza A virus replication . By preventing the release of viral RNA into the host cell, the spread of the infection is reduced .
Action Environment
The action of 3-Azaspiro[5.5]undecane hydrochloride can be influenced by various environmental factors. For instance, the compound is stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to oxygen, moisture, or other environmental conditions. These factors could potentially affect the compound’s stability, efficacy, and overall action.
Análisis Bioquímico
Biochemical Properties
It is known that this compound has an inhibitory effect on the M2 proton channel of the influenza A virus . This suggests that 3-Azaspiro[5.5]undecane hydrochloride may interact with specific proteins and enzymes involved in viral replication .
Cellular Effects
It is known that the compound has an inhibitory effect on the M2 proton channel of the influenza A virus . This suggests that the compound may influence cell function by interfering with viral replication processes within the cell .
Molecular Mechanism
It is known that the compound has an inhibitory effect on the M2 proton channel of the influenza A virus . This suggests that the compound may exert its effects at the molecular level by binding to the M2 proton channel and inhibiting its function .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal room temperature and inert atmosphere .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azaspiro[5.5]undecane hydrochloride typically involves the reaction of cyclohexanone with ethyl cyanoacetate, followed by a series of steps including cyclization and reduction . One common method involves the use of strong acids and bases to facilitate the formation of the spirocyclic structure. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 3-Azaspiro[5.5]undecane hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3-Azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Comparación Con Compuestos Similares
1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure but with an oxygen atom in the ring.
3,9-Disubstituted-spiro[5.5]undecane: Contains additional substituents on the spirocyclic ring.
Uniqueness: 3-Azaspiro[5.5]undecane hydrochloride is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the ring. This gives it distinct chemical and biological properties compared to other spirocyclic compounds .
Propiedades
IUPAC Name |
3-azaspiro[5.5]undecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-4-10(5-3-1)6-8-11-9-7-10;/h11H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRWSBJRLMRJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-01-5 | |
| Record name | 3-Azaspiro[5.5]undecane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1125-01-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1125-01-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-azaspiro[5.5]undecane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B30665.png)









![N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine](/img/structure/B30708.png)
![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)
